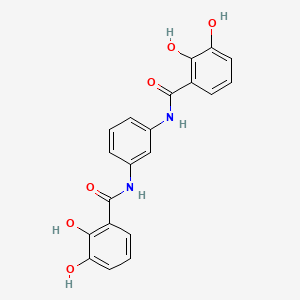
MST-312
描述
MST-312 是一种合成的表没食子儿茶素没食子酸酯衍生物,表没食子儿茶素没食子酸酯是绿茶中的一种主要儿茶素。它主要以端粒酶抑制剂的身份而闻名,在癌症研究和治疗中具有重要意义。端粒酶是一种酶,可以维持端粒的长度,端粒是染色体末端的保护帽,对细胞复制和寿命至关重要。研究表明,this compound 可以抑制端粒酶活性,导致端粒缩短,随后发生细胞衰老或凋亡,特别是在癌细胞中 .
作用机制
MST-312 主要通过抑制端粒酶活性发挥其作用。它与端粒酶结合,阻止其在染色体末端添加端粒重复序列。这种抑制导致端粒逐渐缩短,从而触发细胞衰老或凋亡。This compound 还诱导端粒处的 DNA 损伤,进一步促进了其抗癌作用 .
生化分析
Biochemical Properties
Telomerase Inhibitor IX functions as a potent inhibitor of telomerase activity, with an IC50 value of 670 nM in TRAP lysate prepared from U937 cells By binding to these components, Telomerase Inhibitor IX effectively inhibits the enzyme’s activity, preventing the elongation of telomeres and leading to progressive telomere shortening in cancer cells .
Cellular Effects
Telomerase Inhibitor IX exerts significant effects on various types of cells, particularly cancer cells. The compound inhibits cell proliferation and induces apoptosis in telomerase-positive cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Telomerase Inhibitor IX has been shown to downregulate the expression of genes associated with cell proliferation and survival, while upregulating genes involved in apoptosis . Additionally, the compound influences cellular metabolism by disrupting the balance of metabolic pathways that rely on telomerase activity .
Molecular Mechanism
The molecular mechanism of Telomerase Inhibitor IX involves its binding interactions with the catalytic subunit hTERT and the RNA component hTR of telomerase. By binding to these components, the compound inhibits the enzyme’s activity, leading to telomere shortening and subsequent cellular senescence or apoptosis . Telomerase Inhibitor IX also affects the shelterin protein complex, which organizes telomeric DNA into a protective T-loop structure. Disruption of this complex by the inhibitor leads to the exposure of telomeric DNA, triggering DNA damage responses and further promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Telomerase Inhibitor IX have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on telomerase activity for extended periods . Long-term studies have shown that continuous exposure to Telomerase Inhibitor IX leads to progressive telomere shortening and eventual cell death in telomerase-positive cancer cells . Additionally, the compound’s stability and degradation profile have been studied, indicating that it remains effective over prolonged periods in both in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of Telomerase Inhibitor IX vary with different dosages. Studies have shown that lower doses of the compound effectively inhibit telomerase activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . Higher doses of Telomerase Inhibitor IX can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm to the organism .
Metabolic Pathways
Telomerase Inhibitor IX is involved in various metabolic pathways, particularly those related to telomere maintenance and cellular aging. The compound interacts with enzymes and cofactors involved in telomere elongation and maintenance, disrupting these processes and leading to telomere shortening . Additionally, Telomerase Inhibitor IX affects metabolic flux and metabolite levels by altering the balance of pathways that rely on telomerase activity . This disruption of metabolic pathways contributes to the compound’s anti-cancer effects .
Transport and Distribution
Within cells and tissues, Telomerase Inhibitor IX is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively enter cells and reach its target sites. Once inside the cell, Telomerase Inhibitor IX interacts with specific binding proteins that facilitate its localization to the nucleus, where telomerase is active . This targeted distribution ensures that the compound exerts its inhibitory effects on telomerase activity within the appropriate cellular compartments .
Subcellular Localization
Telomerase Inhibitor IX exhibits specific subcellular localization, primarily targeting the nucleus where telomerase is active . The compound’s interactions with targeting signals and post-translational modifications direct it to the nucleus, allowing it to effectively inhibit telomerase activity at its site of action . Additionally, Telomerase Inhibitor IX may localize to other subcellular compartments, such as Cajal bodies, where telomerase components are assembled and processed . This precise localization enhances the compound’s efficacy in inhibiting telomerase activity and promoting cancer cell death .
准备方法
合成路线和反应条件
MST-312 是通过一系列化学反应从表没食子儿茶素没食子酸酯开始合成的。合成路线包括对儿茶素结构的修饰,以增强其端粒酶抑制活性。特定的反应条件,包括溶剂、催化剂和温度,都经过优化,以获得高产率和高纯度的 this compound .
工业生产方法
虽然 this compound 的详细工业生产方法尚未得到广泛的记录,但该过程可能涉及在实验室环境中使用类似反应条件进行大规模合成。生产过程将包括纯化和质量控制步骤,以确保该化合物符合研究和治疗应用所需的标准 .
化学反应分析
反应类型
MST-312 主要经历与其作为端粒酶抑制剂的作用相关的反应。这些包括:
抑制端粒酶活性: This compound 与端粒酶结合,阻止其在染色体末端添加端粒重复序列.
诱导 DNA 损伤: This compound 可诱导端粒处的 DNA 损伤,导致细胞衰老或凋亡.
常用试剂和条件
涉及 this compound 的反应通常在生理条件下进行,例如细胞环境中的条件。常用试剂包括缓冲液和溶剂,它们在实验过程中保持 this compound 的稳定性和活性 .
形成的主要产物
This compound 反应的主要结果是抑制端粒酶活性,导致端粒缩短和细胞衰老或凋亡。这种作用在癌细胞中尤为显著,因为癌细胞中的端粒酶活性往往上调 .
科学研究应用
MST-312 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
相似化合物的比较
MST-312 与其他端粒酶抑制剂进行比较,例如:
表没食子儿茶素没食子酸酯: This compound 的母体化合物,它也抑制端粒酶,但效力较低.
依美替斯塔 (GRN163L): 一种脂质偶联的寡核苷酸,直接靶向端粒酶的 RNA 成分.
This compound 在急性毒性剂量下对端粒酶和 DNA 拓扑异构酶 II 的双重抑制方面独一无二,使其成为一种有效的抗癌药物 .
属性
IUPAC Name |
N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUEZGHEJGPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439103 | |
| Record name | Telomerase Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368449-04-1 | |
| Record name | Telomerase Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)
![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)
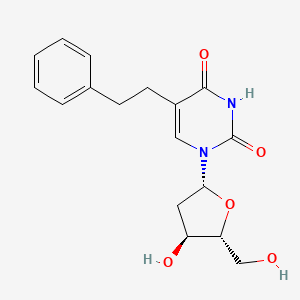
![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)
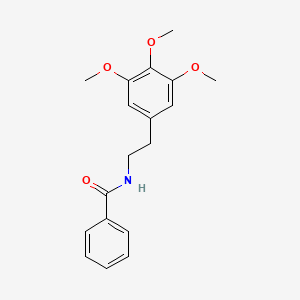
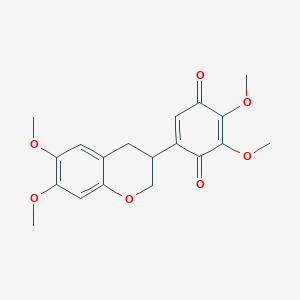
![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)
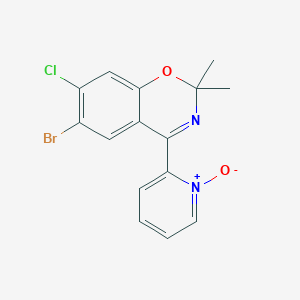


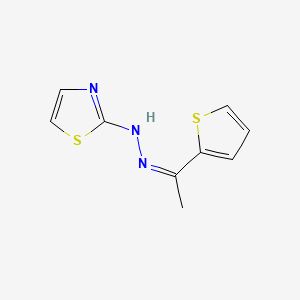
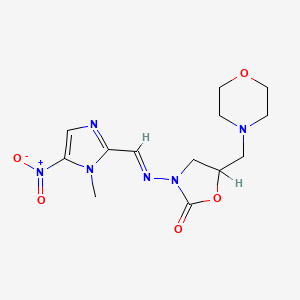
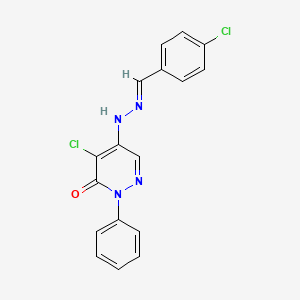
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)
